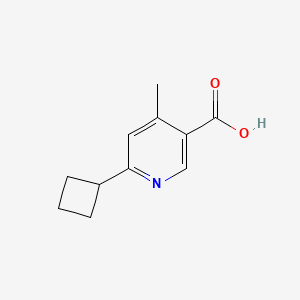![molecular formula C16H12Cl2N2O3S2 B2821264 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868677-52-5](/img/structure/B2821264.png)
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[d]thiazol-2-yl, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains a benzo[d]thiazol-2-yl group, a phenylsulfonyl group, and a propanamide group .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and would depend on the conditions and reagents used. For instance, thiazole derivatives have been known to undergo reactions with primary amines, carbon disulfide, and alpha-halogenoketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of similar compounds include a molecular weight of around 219.09 and a molecular formula of C7H4Cl2N2S .Applications De Recherche Scientifique
Chemical and Biological Investigations
The compound N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide belongs to a class of sulfonamides, which have been extensively researched for their diverse pharmacological properties. The primary sulfonamide moiety is prevalent in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and cyclooxygenase 2 (COX2) inhibitors. The research and patent literature from 2008 to 2012 highlights the exploration of sulfonamides for various therapeutic purposes, particularly focusing on their application as CAIs and COX2 inhibitors. Novel drugs such as apricoxib and pazopanib, which incorporate this group, have shown significant antitumor activity. Patents related to sulfonamides as antiglaucoma agents or targeting tumor-associated carbonic anhydrase isoforms CA IX/XII are notable. This emphasizes the ongoing need for novel sulfonamides with selectivity towards specific conditions, including antiglaucoma drugs targeting CA II and antitumor agents targeting CA IX/XII (Carta, Scozzafava, & Supuran, 2012).
Diuretic and Antihypertensive Applications
Sulfonamide diuretics, particularly those inhibiting carbonic anhydrase (CA), have been reviewed for their clinical utility and pharmacological innovation. These diuretics, by inhibiting CA isoforms, provide therapeutic benefits beyond simple diuresis, including effects on obesity, cancer, epilepsy, and hypertension. The integration of diuretic sulfonamide CA inhibitors with other agents has been shown to offer enhanced therapeutic activity, particularly in cardiovascular diseases and obesity management. This underscores the polypharmacological potential of these compounds and their role in drug repositioning strategies, highlighting their blood pressure lowering effects and organ-protective activity through mechanisms involving renal CAs (Carta & Supuran, 2013).
Orientations Futures
The future research directions could involve further synthesis and characterization of this compound, as well as investigation of its potential biological activities. Given the interest in thiazole derivatives in medicinal chemistry, this compound could potentially be of interest in drug discovery and development .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S2/c17-11-6-7-12-15(14(11)18)20-16(24-12)19-13(21)8-9-25(22,23)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVFHNZFQMBZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821181.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide](/img/structure/B2821183.png)


![3-benzyl-8-bromo-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2821188.png)

![N-(m-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821194.png)






![4-chloro-N'-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide](/img/structure/B2821204.png)